3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole
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Overview
Description
3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of difluoromethyl and iodo groups in this compound makes it particularly interesting for various chemical and biological applications due to their unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common approach is the difluoromethylation of pyrazole derivatives via a radical process. This method involves the use of difluoromethylating agents under specific reaction conditions to introduce the difluoromethyl group into the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the difluoromethyl group.
Radical Reactions: The difluoromethyl group can participate in radical reactions, leading to the formation of new carbon-fluorine bonds.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., iodine), difluoromethylating agents, and various nucleophiles. Reaction conditions typically involve the use of solvents such as acetonitrile or dichloromethane, and may require specific temperatures and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyrazoles, while radical reactions can lead to the formation of difluoromethylated derivatives .
Scientific Research Applications
3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets . The iodo group can facilitate the formation of covalent bonds with target proteins, leading to the modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
3-(butoxymethyl)-1-(trifluoromethyl)-4-iodo-1H-pyrazole: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
3-(butoxymethyl)-1-(difluoromethyl)-4-chloro-1H-pyrazole: Similar structure but with a chloro group instead of an iodo group.
Uniqueness
The presence of both difluoromethyl and iodo groups in 3-(butoxymethyl)-1-(difluoromethyl)-4-iodo-1H-pyrazole makes it unique compared to other similar compounds. The difluoromethyl group provides enhanced metabolic stability and lipophilicity, while the iodo group offers unique reactivity for further chemical modifications .
Properties
IUPAC Name |
3-(butoxymethyl)-1-(difluoromethyl)-4-iodopyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2IN2O/c1-2-3-4-15-6-8-7(12)5-14(13-8)9(10)11/h5,9H,2-4,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMLQYFINFYRLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=NN(C=C1I)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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